5-Iodo-2-methoxy-1,3-dimethylbenzene

Description

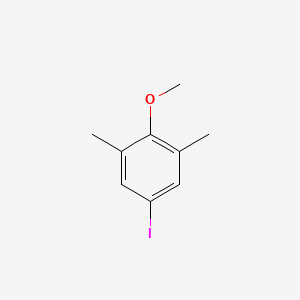

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-methoxy-1,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQAGCXPJUMLEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556024 | |

| Record name | 5-Iodo-2-methoxy-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55215-54-8 | |

| Record name | 5-Iodo-2-methoxy-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Iodo-2-methoxy-1,3-dimethylbenzene CAS number and molecular structure

An In-depth Technical Guide to 5-Iodo-2-methoxy-1,3-dimethylbenzene for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Iodo-2-methoxy-1,3-dimethylbenzene, a key chemical intermediate. We will delve into its core characteristics, synthesis, reactivity, and applications, with a particular focus on its utility in the field of drug discovery and development. The information presented herein is curated to provide researchers and drug development professionals with the foundational knowledge and practical insights required for its effective application.

Compound Identification and Core Physicochemical Properties

5-Iodo-2-methoxy-1,3-dimethylbenzene, also known by its synonym 4-Iodo-3,5-dimethylanisole, is an organoiodine compound that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a strategically functionalized benzene ring, makes it a valuable precursor for creating more complex molecular architectures.

The core identifiers and physicochemical properties of this compound are summarized below for quick reference.

| Identifier | Value | Source(s) |

| CAS Number | 90609-47-5 | [3] |

| Molecular Formula | C₉H₁₁IO | [3] |

| Molecular Weight | 262.09 g/mol | [2] |

| IUPAC Name | 2-Iodo-5-methoxy-1,3-dimethylbenzene | [1] |

| Synonyms | 4-Iodo-3,5-dimethylanisole, 3,5-Dimethyl-4-iodoanisole | [1][2] |

| InChI Key | VKQAGCXPJUMLEZ-UHFFFAOYSA-N | |

| SMILES | COC1=CC(I)=C(C)C=C1C | Derived |

Molecular Structure Diagram

Caption: Molecular structure of 5-Iodo-2-methoxy-1,3-dimethylbenzene.

Synthesis and Mechanistic Considerations

The synthesis of 5-Iodo-2-methoxy-1,3-dimethylbenzene typically starts from commercially available 3,5-dimethylphenol. The process involves two key transformations: methylation of the phenol to form an anisole, followed by regioselective iodination.

Synthetic Workflow Diagram

Caption: General synthetic workflow.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative example based on established chemical principles. Researchers should always first consult and adhere to safety data sheets and perform a thorough risk assessment.

Step 1: Methylation of 3,5-Dimethylphenol

-

Rationale: The phenolic hydroxyl group is converted to a methoxy group to prevent unwanted side reactions during the subsequent iodination step and to install the desired methoxy functionality. Dimethyl sulfate is a common and effective methylating agent.

-

Procedure:

-

To a solution of 3,5-dimethylphenol (1.0 eq) in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension vigorously at room temperature.

-

Slowly add dimethyl sulfate (1.1 eq) dropwise, maintaining the temperature below 40°C.

-

After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude 3,5-dimethylanisole can be purified by distillation or used directly in the next step if sufficiently pure.

-

Step 2: Regioselective Iodination of 3,5-Dimethylanisole

-

Rationale: The methoxy and two methyl groups are ortho-, para-directing activators. The position between the two methyl groups (position 2) is sterically hindered. The positions ortho to the methoxy group (positions 2 and 6) are also activated. However, the position para to the methoxy group (position 4, which corresponds to position 5 in the final product name) is electronically activated and sterically accessible, making it the most favorable site for electrophilic iodination. A combination of molecular iodine (I₂) and an oxidizing agent like Phenyliodine diacetate (PIDA) is effective for generating the electrophilic iodine species.[4]

-

Procedure:

-

Dissolve 3,5-dimethylanisole (1.0 eq), molecular iodine (I₂, 1.0 eq), and PIDA (1.5 eq) in a suitable solvent such as dichloromethane (DCM).[4]

-

Stir the mixture at a controlled temperature (e.g., 60°C) under an inert atmosphere (e.g., Nitrogen).[4]

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.[4]

-

After completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.[4]

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[4]

-

The crude product can be purified by column chromatography on silica gel to yield pure 5-Iodo-2-methoxy-1,3-dimethylbenzene.

-

Key Reactions and Applications in Drug Development

The true value of 5-Iodo-2-methoxy-1,3-dimethylbenzene lies in its capacity to participate in a variety of powerful C-C and C-N bond-forming reactions, which are cornerstones of modern pharmaceutical synthesis.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety is an excellent substrate for numerous cross-coupling reactions. The carbon-iodine bond is relatively weak, facilitating the crucial oxidative addition step in catalytic cycles.[5]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. This is one of the most widely used reactions for constructing complex molecular scaffolds in drug candidates.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, which can be further functionalized or are themselves present in some active pharmaceutical ingredients (APIs).

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines, a common motif in many drug molecules.

The presence of the methoxy and dimethyl groups on the ring influences the electronic properties and steric environment of the reaction center, which can be leveraged to control reactivity and selectivity. For instance, related methoxy-substituted aryl halides are key intermediates in the synthesis of compounds with potential antileukemic and antitumor activities.[6][7]

Role as a Pharmaceutical Building Block

The substituted benzene ring of 5-Iodo-2-methoxy-1,3-dimethylbenzene is a scaffold that can be elaborated into more complex structures. The ability to precisely introduce new functionalities via the iodo group makes it a valuable starting material. For example, the 1,2,3-triazole ring, often found in drug molecules, can be introduced through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction after converting the iodide to an azide or an alkyne.[8] This highlights the compound's potential in creating diverse libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper handling of 5-Iodo-2-methoxy-1,3-dimethylbenzene is crucial. Based on available safety data sheets, the compound presents several hazards.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

-

Precautions:

-

First Aid:

Conclusion

5-Iodo-2-methoxy-1,3-dimethylbenzene is a valuable and versatile chemical intermediate with significant potential for researchers in organic synthesis and drug development. Its well-defined structure and the reactivity of its aryl iodide group allow for its incorporation into complex molecular designs through a variety of robust and reliable chemical transformations. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of novel chemical entities with therapeutic promise.

References

- Merck Millipore. (n.d.). SAFETY DATA SHEET. [https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-INT-Site/en_US/-/USD/ShowProduct-File?ProductUUID=g.s.s.Y.iUAAAFA.EM.a.s.&CatalogID=Merck_INT&ContentID=8.20727_SDS_EN_US.pdf& "]";

-

LookChem. (n.d.). Cas 90609-47-5, 1-IODO-2,6-DIMETHYL-4-METHOXYBENZENE. Retrieved from [Link]

- Yoshida, I., & Suzuki, S. (2005). Preparation of thiophene derivatives as STAT6 inhibitors for treatment of allergic disease. Japanese Kokai Tokkyo Koho.

-

Supporting Information For - Rsc.org. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-iodo-1,3-dimethylbenzene. Retrieved from [Link]

- Google Patents. (2011). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.

-

NIST. (n.d.). Benzene, 1-iodo-2,4-dimethyl-. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). 2-Iodo-5-methoxybenzoic Acid: A Deep Dive into its Mechanistic Insights and Reactivity. Retrieved from [Link]

-

Carl ROTH. (n.d.). 5-Iodo-2,3-dimethoxybenzaldehyde, 1 g. Retrieved from [Link]

-

Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2024). The Use of Click Chemistry in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy, 44(2), 53-62. [Link]

-

PubChem. (n.d.). (2H10)-p-xylene. Retrieved from [Link]

-

Tron, G. C., et al. (2008). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Bioorganic & medicinal chemistry, 16(8), 4547–4556. [Link]

-

ResearchGate. (n.d.). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][10][11]thiadiazole. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. lookchem.com [lookchem.com]

- 3. keyorganics.net [keyorganics.net]

- 4. rsc.org [rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. merckmillipore.com [merckmillipore.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Health and Safety Considerations for Handling 5-Iodo-2-methoxy-1,3-dimethylbenzene

An In-Depth Technical Guide for Advanced Organic Synthesis

Executive Summary & Chemical Profiling

5-Iodo-2-methoxy-1,3-dimethylbenzene (CAS: 55215-54-8) is a highly specialized aryl iodide utilized extensively as an electrophilic coupling partner in advanced organic synthesis. Its electron-rich aromatic ring, driven by the electron-donating methoxy and methyl groups, makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions. Recently, this compound has proven critical in the rapid synthesis of α-synuclein proaggregators via Pd-catalyzed C–H arylation, a breakthrough that streamlines real-time quaking-induced conversion (RT-QuIC) assays for the early diagnosis of Parkinson's disease and other α-synucleinopathies[1].

While highly valuable, the presence of the heavy iodine atom introduces specific physicochemical hazards. The relatively low bond dissociation energy of the aryl C–I bond (~65 kcal/mol) facilitates oxidative addition during catalysis but simultaneously renders the molecule susceptible to photolytic and thermal degradation.

Table 1: Quantitative Physicochemical & Hazard Data

| Parameter | Value / Description |

| Chemical Name | 5-Iodo-2-methoxy-1,3-dimethylbenzene |

| CAS Registry Number | 55215-54-8[2] |

| Molecular Formula | C9H11IO[2] |

| Molecular Weight | 262.09 g/mol [2] |

| Physical State | Colorless to light yellow liquid/solid[3] |

| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) |

| Storage Requirements | 2–8 °C, inert atmosphere (Ar/N₂), light-protected (amber vial) |

Mechanistic Hazard Analysis: Photolysis and The C–I Bond

To handle 5-Iodo-2-methoxy-1,3-dimethylbenzene safely, researchers must understand the causality behind its degradation. The primary hazard stems from the homolytic cleavage of the carbon-iodine bond when exposed to ambient ultraviolet (UV) or intense visible light.

When the C–I bond absorbs a photon (

Photolytic degradation pathway of 5-Iodo-2-methoxy-1,3-dimethylbenzene via C-I bond cleavage.

Engineering Controls & Storage Directives

Because 5-Iodo-2-methoxy-1,3-dimethylbenzene is a halogenated aromatic compound, standard laboratory safety protocols must be strictly augmented with specific environmental controls.

-

Ventilation: All handling must occur within a certified chemical fume hood with a minimum face velocity of 0.5 m/s. This prevents inhalation of any volatilized molecular iodine or organic vapors.

-

Storage Causality: The compound must be stored in amber glass vials to block UV transmission, thereby arresting the photolytic degradation pathway described above. Furthermore, it should be stored under an inert argon atmosphere at 2–8 °C. Argon is heavier than air and provides a protective blanket that prevents atmospheric oxygen from initiating oxidative radical chain reactions.

-

PPE: Nitrile gloves (double-gloving recommended during synthesis), safety goggles, and a flame-resistant lab coat.

Experimental Workflow: Safe Handling in Cross-Coupling Reactions

The following protocol details the safe utilization of 5-Iodo-2-methoxy-1,3-dimethylbenzene in a standard Pd-catalyzed C–H arylation (e.g., synthesizing benzoxazole derivatives[1]). Every step is designed as a self-validating system to ensure both safety and scientific integrity.

Step 1: Storage Retrieval & Inspection

-

Action: Remove the amber vial from the 2–8 °C refrigerator and allow it to equilibrate to room temperature inside a desiccator.

-

Causality: Opening a cold vial exposes the interior to ambient humidity, causing water condensation. Water can poison sensitive transition-metal catalysts used in downstream cross-coupling.

-

Self-Validation Check: Visually inspect the compound. A colorless to pale-yellow appearance confirms structural integrity. A deep purple or brown tint indicates I₂ formation (degradation).

Step 2: Fume Hood Transfer & Dispensing

-

Action: Transfer the vial into a fume hood. Flush the headspace of the reaction flask with Argon. Use an anti-static spatula to weigh the required mass.

-

Causality: Static discharge can ignite flammable solvent vapors typically present in organic hoods.

-

Self-Validation Check: Observe the Schlenk line bubbler; a steady rate of 1–2 bubbles per second confirms a positive inert pressure system, ensuring no oxygen ingress.

Step 3: Reaction Assembly

-

Action: Dissolve the aryl iodide in a degassed solvent (e.g., anhydrous DMAc) and add the Pd-catalyst and base. Seal the vessel and heat to the required temperature.

-

Causality: Degassing the solvent removes dissolved O₂, which would otherwise competitively oxidize the Pd(0) catalyst to an inactive Pd(II) species, halting the arylation cycle.

-

Self-Validation Check: The reaction mixture should transition to a characteristic dark, homogeneous color (indicating active Pd-complex formation) without the precipitation of black Pd-black (which would indicate catalyst decomposition).

Step 4: Quenching & Workup

-

Action: Upon reaction completion, cool the flask and quench with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Causality: Thiosulfate acts as a mild reducing agent, specifically targeting any unreacted iodine or liberated I₂, reducing it to benign, water-soluble iodide ions (I⁻).

Step-by-step experimental workflow for handling aryl iodides in cross-coupling reactions.

Emergency Response & Decontamination Protocols

In the event of a spill involving 5-Iodo-2-methoxy-1,3-dimethylbenzene, immediate containment is required to prevent environmental contamination and halogen exposure.

-

Isolation: Evacuate non-essential personnel from the immediate vicinity of the fume hood.

-

Neutralization (The Redox Mechanism): Cover the spill with an absorbent material (e.g., sand or vermiculite) soaked in a 10% aqueous sodium thiosulfate solution. The underlying chemical logic is a redox reaction:

This converts toxic, volatile molecular iodine into highly soluble, non-volatile iodide and tetrathionate salts. -

Self-Validation Check: The decontamination is considered successful and complete when the characteristic yellow/brown/purple staining of the iodine is entirely neutralized, leaving a colorless residue that can be safely swept up and disposed of as halogenated solid waste.

References

-

Takada, F., et al. (2022). Identification of α-Synuclein Proaggregator: Rapid Synthesis and Streamlining RT-QuIC Assays in Parkinson's Disease. ACS Medicinal Chemistry Letters, 13(9), 1421-1426. Available at:[Link]

-

Majhi, P. K., et al. (2026). Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin. The Journal of Organic Chemistry, 91(5), 2257-2267. Available at:[Link]

Sources

Commercial availability and suppliers of 5-Iodo-2-methoxy-1,3-dimethylbenzene

An In-Depth Technical Guide to 5-Iodo-2-methoxy-1,3-dimethylbenzene for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, application, and commercial landscape of 5-Iodo-2-methoxy-1,3-dimethylbenzene. It aims to provide not just procedural knowledge but also the underlying scientific rationale to empower innovative research.

Introduction and Strategic Importance

5-Iodo-2-methoxy-1,3-dimethylbenzene (also known as 2-iodo-5-methoxy-1,3-dimethylbenzene or 3,5-dimethyl-4-iodoanisole) is an aromatic organic compound that has gained traction as a versatile building block in advanced organic synthesis.[1] Its strategic importance lies in the specific arrangement of its functional groups: two activating methyl groups, a directing methoxy group, and a highly reactive iodo-substituent on a benzene core. This unique constitution makes it an ideal precursor for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical and agrochemical agents.[1] The carbon-iodine bond is the most reactive among the halogens for oxidative addition in transition metal-catalyzed cross-coupling reactions, offering a distinct advantage in synthetic efficiency and reaction conditions.

Compound Identification:

-

CAS Number: 90609-47-5[2]

-

Molecular Formula: C₉H₁₁IO

-

Synonyms: 2-iodo-5-methoxy-1,3-dimethylbenzene, 3,5-dimethyl-4-iodoanisole[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting.

| Property | Value | Source |

| Molecular Weight | 262.09 g/mol | |

| Linear Formula | C₉H₁₁IO | |

| InChI Key | VKQAGCXPJUMLEZ-UHFFFAOYSA-N | |

| Physical Form | Solid (Typical) | General knowledge |

| Purity | Typically ≥95% | [3][4] |

Spectroscopic Characterization: While a specific public spectrum for this exact compound is not available in the provided search results, characterization would rely on standard analytical techniques. Researchers should expect:

-

¹H NMR: Distinct signals for the two aromatic protons, the methoxy group protons (around 3.8-4.0 ppm), and the two methyl group protons (around 2.2-2.5 ppm).

-

¹³C NMR: Signals corresponding to the nine unique carbon atoms, including the iodine-bearing carbon, which would be shifted relative to its non-halogenated analog.

-

Mass Spectrometry (MS): A molecular ion peak confirming the mass of 262.09 g/mol and a characteristic isotopic pattern for the presence of one iodine atom.

Commercial Availability and Procurement

5-Iodo-2-methoxy-1,3-dimethylbenzene is available from several specialized chemical suppliers, primarily for research and development purposes. When sourcing this material, it is crucial to verify purity and obtain a lot-specific Certificate of Analysis (COA).

| Supplier | Typical Product Name | Notes |

| Sigma-Aldrich (via AOBChem) | 5-Iodo-2-methoxy-1,3-dimethylbenzene | Available for research and organizational pricing.[5] |

| Key Organics | 2-iodo-5-methoxy-1,3-dimethylbenzene | Listed as a building block in their catalog.[2] |

| LookChem | 1-IODO-2,6-DIMETHYL-4-METHOXYBENZENE | Platform lists various potential suppliers and related products.[1] |

| ChemScene LLC | 2-Iodo-4-(methoxymethoxy)-1,3-dimethylbenzene | A related compound with a protecting group, indicating derivatization potential.[4] |

Synthesis and Manufacturing Pathways

The synthesis of 5-Iodo-2-methoxy-1,3-dimethylbenzene typically starts from more common precursors. A plausible and efficient synthetic route involves the direct iodination of the corresponding anisole derivative, 2-methoxy-1,3-dimethylbenzene (3,5-dimethylanisole). The electron-donating nature of the methoxy and methyl groups activates the aromatic ring towards electrophilic substitution, with the iodine atom being directed to the para position relative to the strong directing methoxy group.

Caption: Proposed synthesis of 5-Iodo-2-methoxy-1,3-dimethylbenzene.

This method is favored for its high atom economy and the use of relatively accessible reagents.[6] Alternative routes could involve the methylation of 4-iodo-3,5-dimethylphenol using a methylating agent like dimethyl sulfate or methyl iodide.[1]

Core Applications in Drug Discovery and Organic Synthesis

The primary utility of 5-Iodo-2-methoxy-1,3-dimethylbenzene stems from its function as a molecular scaffold, particularly in reactions that form new carbon-carbon and carbon-heteroatom bonds.

Central Role in Cross-Coupling Reactions: The iodine substituent is an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its application in medicinal chemistry, allowing for the strategic introduction of diverse functional groups and the construction of complex molecular libraries for structure-activity relationship (SAR) studies.[7][8]

Key reactions include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, crucial for kinase inhibitor synthesis.[7][8]

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

The ability to use these modern synthetic methods makes this compound a valuable starting material for targeting a range of biological entities, including protein kinases, which are pivotal in cancer therapy.[7]

Generalized Experimental Protocol: Suzuki Cross-Coupling

This protocol provides a representative workflow for using an aryl iodide like 5-Iodo-2-methoxy-1,3-dimethylbenzene.

-

Reactor Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene, dioxane, or DMF, with a small amount of water.

-

Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80-120 °C. Monitor the reaction progress using TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Caption: General workflow for a Suzuki cross-coupling reaction.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 5-Iodo-2-methoxy-1,3-dimethylbenzene is essential. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier before use.[9]

GHS Hazard Information (Based on related compounds):

-

H335: May cause respiratory irritation.[11]

| Parameter | Guideline |

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[9] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] |

| Spill & Disposal | For spills, collect material using spark-proof tools and place in a suitable container for disposal.[9] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |

Conclusion

5-Iodo-2-methoxy-1,3-dimethylbenzene is a strategically valuable building block for chemical synthesis. Its commercial availability and the high reactivity of its carbon-iodine bond make it an excellent substrate for modern cross-coupling reactions, enabling the efficient construction of complex molecules. For researchers in medicinal chemistry and drug discovery, this compound offers a reliable starting point for creating diverse chemical libraries and novel therapeutic candidates. Adherence to strict safety protocols is mandatory for its handling and application in the laboratory.

References

-

Cas 90609-47-5, 1-IODO-2,6-DIMETHYL-4-METHOXYBENZENE. LookChem. [Link]

-

Supporting Information For. Rsc.org. [Link]

-

5-Iodo-2,3-dimethoxybenzaldehyde, 1 g. Carl ROTH. [Link]

-

5-Bromo-2-iodo-1,3-dimethylbenzene | C8H8BrI | CID 2735573. PubChem. [Link]

-

(PDF) 2-Iodo-1,3-dimethoxybenzene. ResearchGate. [Link]

-

iodobenzene. Organic Syntheses Procedure. [Link]

-

Iodination of di-and trimethoxy substituted benzene derivatives using... ResearchGate. [Link]

-

Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv. [Link]

-

5-Iodo-1,2,3-trimethoxybenzene | C9H11IO3 | CID 298133. PubChem. [Link]

-

Multicomponent Reaction-Assisted Drug Discovery: A Time. CNR-IRIS. [Link]

-

1,3-Dibromo-2-iodo-5-methoxybenzene | C7H5Br2IO | CID 5142040. PubChem. [Link]

Sources

- 1. Cas 90609-47-5,1-IODO-2,6-DIMETHYL-4-METHOXYBENZENE | lookchem [lookchem.com]

- 2. keyorganics.net [keyorganics.net]

- 3. 1,3-Dichloro-5-iodo-2-methoxybenzene | 71742-42-2 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. 5-Iodo-2-methoxy-1,3-dimethylbenzene [sigmaaldrich.cn]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 5-Bromo-2-iodo-1,3-dimethylbenzene | C8H8BrI | CID 2735573 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of 5-Iodo-2-methoxy-1,3-dimethylbenzene

Executive Summary & Chemical Profile[1]

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 5-Iodo-2-methoxy-1,3-dimethylbenzene (CAS: 90609-47-5), also known as 4-iodo-2,6-dimethylanisole .

This substrate is a critical intermediate in the synthesis of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably Rilpivirine (Edurant). Its structural core—an electron-rich, trisubstituted benzene ring—presents specific challenges and opportunities in catalysis. While the iodine handle is highly reactive, the electron-donating methoxy and methyl groups increase the electron density of the aromatic ring, potentially slowing the oxidative addition step compared to electron-deficient aryl halides. Furthermore, the ortho-methyl groups (relative to the methoxy) create a specific steric pocket that must be preserved, though the iodine itself (para to the methoxy) remains relatively accessible.

Chemical Identity

| Property | Detail |

| Systematic Name | 5-Iodo-2-methoxy-1,3-dimethylbenzene |

| Common Synonym | 4-Iodo-2,6-dimethylanisole |

| CAS Number | 90609-47-5 |

| Molecular Formula | C₉H₁₁IO |

| Molecular Weight | 262.09 g/mol |

| Key Structural Feature | Electron-rich arene; Iodine para to Methoxy; Methyls meta to Iodine.[1] |

Strategic Analysis: The "Why" Behind the Protocol

To ensure high yields and reproducibility, we must address the mechanistic nuances of this specific substrate.

Electronic Deactivation & Catalyst Choice

The substrate features three electron-donating groups (1 x OMe, 2 x Me). In the catalytic cycle, electron-rich aryl halides undergo oxidative addition to Pd(0) slower than their electron-poor counterparts.

-

Solution: We utilize Pd(dppf)Cl₂·CH₂Cl₂ or Pd(dtbpf)Cl₂ . These bidentate ferrocenyl ligands possess a large bite angle and electron-rich phosphines, which stabilize the Pd(II) species and facilitate the reductive elimination step, while remaining active enough for the oxidative addition of the aryl iodide.

Base & Solvent Effects

The coupling requires a base to activate the boronic acid (forming the boronate species) for transmetallation.

-

Solvent: A 1,4-Dioxane/Water (4:1) system is chosen. The water is essential for dissolving the inorganic base, while dioxane solubilizes the lipophilic aryl iodide.

-

Base: Potassium Phosphate Tribasic (K₃PO₄) is preferred over Carbonate (K₂CO₃) for this substrate. Phosphate is gentle enough to prevent hydrolytic deiodination but strong enough to drive the transmetallation of hindered or electron-rich boronic acids often coupled with this scaffold.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Grade |

| 5-Iodo-2-methoxy-1,3-dimethylbenzene | 1.0 | Electrophile | >98% HPLC |

| Aryl Boronic Acid (R-B(OH)₂) | 1.2 - 1.5 | Nucleophile | >97% |

| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 (3 mol%) | Catalyst | Catalyst Grade |

| K₃PO₄ (Tribasic) | 3.0 | Base | Anhydrous |

| 1,4-Dioxane | -- | Solvent | Degassed, Anhydrous |

| Water (DI) | -- | Co-solvent | Degassed |

Step-by-Step Procedure

Step 1: Reaction Assembly (Inert Atmosphere)

-

Equip a dry reaction vial or round-bottom flask with a magnetic stir bar and a rubber septum.

-

Charge the flask with 5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 equiv), the corresponding Boronic Acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

-

Critical Step: Evacuate the flask and backfill with Nitrogen (or Argon) three times to remove atmospheric oxygen. Oxygen causes homocoupling of the boronic acid and deactivates the Pd catalyst.

Step 2: Catalyst & Solvent Addition

-

Under a positive stream of Nitrogen, add the Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

-

Add the solvent mixture 1,4-Dioxane/Water (4:1 v/v) via syringe. A concentration of 0.1 M to 0.2 M relative to the aryl iodide is optimal.

-

Example: For 1 mmol (262 mg) of substrate, use approx. 5–10 mL of solvent.

-

-

Seal the vessel.

Step 3: Reaction Execution

-

Heat the reaction mixture to 80–90 °C in an oil bath or heating block.

-

Stir vigorously (≥600 RPM). The biphasic nature of the solvent system requires efficient mixing to facilitate phase transfer.

-

Monitor: Check reaction progress by HPLC or TLC after 2 hours.

-

TLC Eluent:[2] Hexanes/Ethyl Acetate (typically 9:1 or 8:2 depending on the product).

-

Visualization: UV (254 nm). The starting iodide is UV active.

-

Step 4: Workup & Purification

-

Once conversion is >98%, cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Separate the layers.[3] Extract the aqueous layer twice with EtOAc.

-

Combine organic layers and wash with Brine (Sat. NaCl).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

Purification: Flash column chromatography on Silica Gel.

-

Note: The methoxy and methyl groups make the product relatively lipophilic; start with a non-polar gradient (100% Hexanes → 10% EtOAc/Hexanes).

-

Visualized Workflow & Mechanism

The following diagrams illustrate the operational workflow and the catalytic logic tailored for this substrate.

Operational Workflow

Figure 1: Step-by-step operational workflow for the coupling reaction.

Catalytic Cycle Logic (Substrate Specific)

Figure 2: The catalytic cycle highlighting the entry of the electron-rich aryl iodide.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst deactivation (Pd black formation). | Ensure rigorous degassing. Switch to Pd(dtbpf)Cl₂ (more active). Increase temp to 100°C. |

| Protodehalogenation (Ar-I | Solvent too "wet" or proton source available; reaction too slow. | Use anhydrous Dioxane. Switch base to anhydrous K₂CO₃. |

| Homocoupling (Ar-Ar) | Oxygen presence or excess Boronic Acid. | Verify inert atmosphere.[3] Add Boronic acid slowly or reduce equivalents. |

| Starting Material Remains | Steric hindrance of coupling partner.[4] | Switch solvent to Toluene/Water (10:1) and run at 100°C to force contact. |

References

-

Synthesis of Rilpivirine Intermediates

- General Suzuki Coupling of Electron-Rich Aryl Iodides: Title: "Carbonylative Suzuki–Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles." Source: Thieme Connect (Synlett).

- Substrate Identity & Properties: Title: "5-Iodo-2-methoxy-1,3-dimethylbenzene Product Page & CAS D

-

Mechanistic Insights on Pd-Catalyzed Couplings

- Title: "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]."

- Source: ACS Public

-

URL:[Link]

Sources

Technical Application Note: High-Efficiency C-N Coupling of 5-Iodo-2-methoxy-1,3-dimethylbenzene

Part 1: Core Directive & Scientific Rationale

Executive Summary

This application note details the optimized protocols for the Buchwald-Hartwig amination of 5-Iodo-2-methoxy-1,3-dimethylbenzene (also referred to as 4-iodo-2,6-dimethylanisole). While aryl iodides are typically highly reactive, this specific substrate presents a unique electronic profile: it is an electron-rich aryl halide due to the combined donating effects of the methoxy group and two methyl groups.

Contrary to sterically hindered substrates where the oxidative addition is facile but amine coordination is difficult, this substrate is sterically accessible at the reaction site (C5) but electronically deactivated . The high electron density on the aromatic ring makes the oxidative addition of Pd(0) thermodynamically less favorable compared to electron-deficient arenes. Therefore, the protocol prioritizes electron-rich, bulky dialkylbiaryl phosphine ligands to facilitate both oxidative addition and the subsequent reductive elimination.

Structural Analysis & Mechanistic Implications

-

Substrate: 5-Iodo-2-methoxy-1,3-dimethylbenzene

-

Steric Environment: The iodine atom is at position 5. The adjacent positions (4 and 6) are occupied by Hydrogen atoms. The bulky methyl groups (positions 1 and 3) and methoxy group (position 2) are distal to the reaction site.

-

Electronic Environment: The ring possesses three Electron Donating Groups (EDGs): one methoxy (

) and two methyls (

Part 2: Visualization of Reaction Logic

Catalytic Cycle & Decision Pathways

The following diagram illustrates the specific catalytic pathway optimized for this electron-rich substrate, highlighting the critical role of the ligand in driving the cycle forward against electronic resistance.

Caption: Catalytic cycle emphasizing Oxidative Addition as the critical control point for electron-rich aryl iodides.

Part 3: Experimental Protocols

Protocol A: Coupling with Primary Amines

Objective: High-yield coupling of 5-Iodo-2-methoxy-1,3-dimethylbenzene with primary alkyl or aryl amines. Recommended Ligand: BrettPhos or tBuBrettPhos . These ligands are specifically engineered to prevent the formation of stable Pd-amine complexes that can arrest the cycle with primary amines.

Reagents:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol, ~262 mg)

-

Primary Amine: 1.2 equiv

-

Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

-

Ligand: BrettPhos (4 mol% - maintain 2:1 L:Pd ratio)

-

Base: NaOtBu (1.4 equiv)

-

Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with Pd(OAc)₂ (4.5 mg, 0.02 mmol), BrettPhos (21.5 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol).

-

Substrate Addition: Add 5-Iodo-2-methoxy-1,3-dimethylbenzene (262 mg, 1.0 mmol). If the amine is a solid, add it now (1.2 mmol).

-

Solvation: Seal the vial with a septum cap. Evacuate and backfill with Argon (3x). Inject anhydrous 1,4-Dioxane (4 mL) via syringe.

-

Amine Addition (Liquid): If the amine is liquid, add it via microliter syringe at this stage.

-

Activation: Place the vial in a pre-heated heating block at 90°C .

-

Monitoring (Self-Validation):

-

Visual Check: The reaction should turn from a cloudy suspension to a dark orange/brown solution. Black precipitate indicates catalyst decomposition (poisoning).

-

TLC Check: Elute with 10% EtOAc/Hexanes. The starting aryl iodide (high Rf, UV active) should disappear within 2-4 hours. The product will likely be more polar and fluorescent.

-

-

Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd and salts. Concentrate the filtrate in vacuo.[1]

-

Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Protocol B: Coupling with Secondary Amines

Objective: Coupling with cyclic secondary amines (e.g., morpholine, piperidine) or acyclic secondary amines. Recommended Ligand: RuPhos . This ligand provides the steric bulk necessary to force the reductive elimination of secondary amines.

Reagents:

-

Substrate: 1.0 equiv

-

Secondary Amine: 1.2 equiv

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: RuPhos (4 mol%)

-

Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv, if ester/cyano groups present)

-

Solvent: Toluene (preferred for RuPhos)

Modifications to Methodology:

-

Follow steps 1-4 as above, substituting BrettPhos with RuPhos and Dioxane with Toluene .

-

Temperature: Heat to 100°C . Secondary amines often require slightly higher energy for the reductive elimination step due to increased steric crowding at the metal center.

Part 4: Data Presentation & Troubleshooting

Optimization Matrix

Use this table to diagnose low yields or stalled reactions.

| Observation | Probable Cause | Corrective Action |

| Starting Material Remains | Oxidative Addition failed (Deactivated Ring) | Switch to XPhos or tBuXPhos ; Increase Temp to 110°C. |

| Dehalogenation (Ar-H formed) | Switch base to Cs₂CO₃ ; Use BrettPhos (highly selective against | |

| Pd Black Precipitation | Catalyst Decomposition / Oxygen Leak | Ensure rigorous degassing; Add ligand before Pd source; Increase Ligand:Pd ratio to 3:1. |

| Low Conversion with NaOtBu | Base sensitivity / Functional Group incompatibility | Switch to weak base system: K₃PO₄ or Cs₂CO₃ in tBuOH or DME . |

Comparative Ligand Performance (Predicted)

Based on electronic parameters of 5-Iodo-2-methoxy-1,3-dimethylbenzene:

| Ligand | Suitability | Rationale |

| BrettPhos | ⭐⭐⭐⭐⭐ | Best for primary amines; prevents formation of stable Pd-amine dimers. |

| RuPhos | ⭐⭐⭐⭐⭐ | Best for secondary amines; bulky isopropyl groups facilitate reductive elimination. |

| BINAP | ⭐⭐ | Older generation; often fails with electron-rich aryl halides due to slower oxidative addition. |

| PPh₃ | ⭐ | Ineffective; lacks the electron richness to support OA into electron-rich Ar-I. |

Part 5: Workflow Visualization

Caption: Operational workflow for the amination of 5-Iodo-2-methoxy-1,3-dimethylbenzene.

Part 6: References

-

Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[2][3][4][5][6][7] Chemical Reviews, 116(19), 12564–12649.

-

Maitro, G., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination.[8] ACS Omega.

-

BenchChem Protocols. (2025). General protocols for Buchwald-Hartwig amination of electron-rich aryl halides.

Sources

- 1. Synthesis routes of 4-Iodo-2,6-dimethylaniline [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 5. real.mtak.hu [real.mtak.hu]

- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Step-by-step guide for Heck coupling with 5-Iodo-2-methoxy-1,3-dimethylbenzene

Application Note: Optimized Heck Coupling Protocols for 5-Iodo-2-methoxy-1,3-dimethylbenzene

Executive Summary & Substrate Analysis

This guide details the operational protocols for performing Mizoroki-Heck alkenylations on 5-Iodo-2-methoxy-1,3-dimethylbenzene (also referred to as 4-iodo-2,6-dimethylanisole).

While aryl iodides are generally considered "privileged" substrates in Palladium catalysis due to their facile oxidative addition, this specific scaffold presents a unique electronic profile. The methoxy group at the C2 position (para to the iodine) exerts a strong electron-donating effect (+M), which increases the electron density at the C-I bond. Theoretically, this renders the oxidative addition step slightly slower compared to electron-deficient aryl iodides.[1] However, the steric environment around the iodine (C5) is relatively open, flanked by protons rather than the methyl groups at C1 and C3.

Therefore, the recommended strategy prioritizes Ligand-Free Phase-Transfer Catalysis (Jeffery Conditions) . This method utilizes the high reactivity of the iodide leaving group to bypass the need for expensive phosphine ligands, resulting in a greener, more cost-effective process with simplified purification.

Mechanistic Insight & Reaction Logic

To ensure reproducibility, researchers must understand the specific catalytic cycle operative for this substrate.

-

The Neutral Pathway: For aryl iodides, the reaction typically proceeds via the "neutral" mechanism.[2][3] The active Pd(0) species undergoes oxidative addition to the Ar-I bond.[4]

-

The Role of TBAB (Jeffery Conditions): Tetrabutylammonium bromide (TBAB) serves a dual function:

-

Phase Transfer: It solubilizes inorganic bases (like carbonate) in organic media.

-

Nanoparticle Stabilization: It stabilizes "homeopathic" clusters of Pd(0), preventing bulk aggregation into inactive Palladium black, which is critical when working with electron-rich substrates that might require longer reaction times.

-

Visualizing the Catalytic Cycle

Figure 1: The neutral catalytic cycle emphasizing the role of TBAB in stabilizing the active Pd(0) species during the transformation of electron-rich aryl iodides.

Experimental Protocols

Method A: The "Jeffery" Protocol (Recommended)

Best for: Routine synthesis, scale-up, and "green" chemistry requirements. High efficiency for aryl iodides.

| Parameter | Specification | Notes |

| Catalyst | Pd(OAc)₂ | 1–2 mol%.[5] Simple, air-stable salt. |

| Additive | TBAB (Tetrabutylammonium bromide) | 1.0 equiv. Critical for stabilization. |

| Base | NaHCO₃ or K₂CO₃ | 2.5 equiv. Mild inorganic bases prevent side reactions. |

| Solvent | DMF (N,N-Dimethylformamide) | High boiling point, excellent solubility. |

| Temperature | 80 °C – 100 °C | Do not exceed 120°C to avoid dehalogenation. |

Step-by-Step Procedure:

-

Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add:

-

5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 mmol, 262 mg).

-

TBAB (1.0 mmol, 322 mg).

-

NaHCO₃ (2.5 mmol, 210 mg).

-

Pd(OAc)₂ (0.02 mmol, 4.5 mg).

-

-

Solvent & Substrate: Add DMF (5.0 mL) and the coupling partner (e.g., n-butyl acrylate or styrene, 1.2 – 1.5 mmol).

-

Degassing: Cap the flask with a septum. Insert a needle connected to a nitrogen/argon line and a vent needle. Sparge the solution for 5 minutes (optional but recommended for reproducibility).

-

Reaction: Remove needles, seal, and heat the mixture to 90 °C in a pre-heated oil bath.

-

Monitoring: Monitor by TLC (typically Hexane/EtOAc 9:1). The starting iodide (high R_f) should disappear within 2–6 hours.

-

Note: The mixture will turn black (Pd nanoparticles) over time. This is normal.

-

-

Workup:

-

Purification: Flash column chromatography.

Method B: Classical Phosphine Protocol

Best for: Substrates that fail Method A, or when strict anhydrous conditions are already present.

| Parameter | Specification | Notes |

| Catalyst | Pd(OAc)₂ + PPh₃ | In situ generation of Pd(PPh₃)₂ species. |

| Base | Triethylamine (Et₃N) | Acts as both base and reducing agent for Pd(II). |

| Solvent | MeCN (Acetonitrile) or Toluene | MeCN is preferred for polarity. |

| Temperature | Reflux (approx. 82 °C) |

Step-by-Step Procedure:

-

Catalyst Pre-formation: In the reaction vessel, combine Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%). Add MeCN (2 mL) and stir at room temperature for 10 minutes until the solution turns bright yellow/orange (formation of active catalyst).

-

Addition: Add 5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 mmol), the alkene (1.2 mmol), and Et₃N (2.0 mmol).

-

Reaction: Heat to reflux under an inert atmosphere (N₂).

-

Workup: Similar to Method A, but requires careful separation of phosphine oxide by-products during chromatography.

Troubleshooting & Optimization

If the reaction stalls or yields are low, consult the decision tree below.

Figure 2: Diagnostic workflow for optimizing Heck coupling outcomes.

Key Troubleshooting Tips:

-

Dehalogenation: If you observe the formation of 2-methoxy-1,3-dimethylbenzene (loss of Iodine), the reaction is too hot, or the hydride elimination is not being intercepted by the olefin. Solution: Lower temperature to 80°C and increase olefin concentration.

-

Pd Black Precipitation (Early): If the reaction turns black immediately and stops working, the catalyst has aggregated. Solution: Ensure TBAB is fresh (hygroscopic) or switch to Method B (Phosphines stabilize Pd better).

References

-

Heck, R. F.; Nolley, J. P. (1972). "Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides". Journal of Organic Chemistry, 37(14), 2320–2322.

-

Jeffery, T. (1996).[7][8] "On the efficiency of tetraalkylammonium salts in Heck type reactions". Tetrahedron, 52(30), 10113–10130.

-

Beletskaya, I. P.; Cheprakov, A. V. (2000).[3] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009–3066.

-

Littke, A. F.; Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 41(22), 4176–4211.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. people.uniurb.it [people.uniurb.it]

- 8. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

Application Notes and Protocols for 5-Iodo-2-methoxy-1,3-dimethylbenzene in Agrochemical Research

These application notes serve as a technical guide for researchers, scientists, and professionals in drug development on the strategic use of 5-Iodo-2-methoxy-1,3-dimethylbenzene as a pivotal building block in the synthesis of novel agrochemicals. This document provides in-depth protocols for key transformations and explores its application in constructing complex heterocyclic systems relevant to modern crop protection agents.

Introduction: The Strategic Value of 5-Iodo-2-methoxy-1,3-dimethylbenzene

5-Iodo-2-methoxy-1,3-dimethylbenzene is a highly functionalized aromatic compound that serves as a versatile starting material in the synthesis of a wide array of complex organic molecules. Its utility in agrochemical research stems from the presence of an iodine atom, which provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. The methoxy and dimethyl substitutions on the benzene ring are crucial for modulating the electronic properties and steric environment of the molecule, which in turn can influence the biological activity and selectivity of the final agrochemical product. This building block is particularly valuable for accessing substituted phenyl moieties that are prevalent in many modern herbicides, fungicides, and insecticides.

Physicochemical Properties of 5-Iodo-2-methoxy-1,3-dimethylbenzene

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The following table summarizes the key properties of 5-Iodo-2-methoxy-1,3-dimethylbenzene.

| Property | Value | Reference(s) |

| CAS Number | 90609-47-5 | [1][2] |

| Molecular Formula | C₉H₁₁IO | [1] |

| Molecular Weight | 262.09 g/mol | [3] |

| Synonyms | 2-Iodo-5-methoxy-1,3-dimethylbenzene, 3,5-dimethyl-4-iodoanisole | [4][5] |

| Appearance | Not available in provided search results. | |

| Boiling Point | Not available in provided search results. | |

| Melting Point | Not available in provided search results. |

Key Synthetic Transformation: Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[4] For 5-Iodo-2-methoxy-1,3-dimethylbenzene, this reaction is instrumental in introducing an alkynyl substituent, which can then be further elaborated into various heterocyclic systems common in agrochemicals.

This protocol details the Sonogashira coupling of 5-Iodo-2-methoxy-1,3-dimethylbenzene with (trimethylsilyl)acetylene. The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes, preventing self-coupling and other unwanted side reactions.

Reaction Scheme:

Caption: Sonogashira coupling of 5-Iodo-2-methoxy-1,3-dimethylbenzene.

Materials:

-

5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 eq)

-

(Trimethylsilyl)acetylene (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Diethylamine (Et₂NH)

-

Dimethylformamide (DMF)

-

0.1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry, nitrogen-flushed reaction vessel, add 5-Iodo-2-methoxy-1,3-dimethylbenzene, Pd(PPh₃)₄, and CuI.

-

Add a mixture of diethylamine and DMF (e.g., 4:1 v/v).

-

Add (trimethylsilyl)acetylene to the reaction mixture.

-

Seal the vessel and heat to 120 °C with stirring.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into 0.1 M aqueous HCl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

-

Catalyst System: The combination of a palladium catalyst (Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI) is standard for the Sonogashira reaction. Palladium facilitates the oxidative addition to the aryl iodide and the reductive elimination to form the product, while copper(I) is believed to form a copper(I) acetylide intermediate that undergoes transmetalation with the palladium complex.

-

Base: Diethylamine serves as the base to deprotonate the terminal alkyne and to neutralize the hydrogen iodide (HI) formed during the reaction.[3]

-

Solvent: A mixture of an amine and a polar aprotic solvent like DMF is often used to ensure the solubility of all reactants and catalysts.[3]

-

Temperature: Elevated temperatures are typically required to drive the catalytic cycle, especially the oxidative addition step.[3]

-

TMS Protection: The use of (trimethylsilyl)acetylene prevents the homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction under Sonogashira conditions. The TMS group can be easily removed later under mild conditions (e.g., with a fluoride source or a base like potassium carbonate in methanol) to yield the terminal alkyne.

Application in Agrochemical Synthesis: Building a 1,2,3-Thiadiazole Scaffold

The product of the Sonogashira coupling, ((2,6-dimethyl-4-methoxyphenyl)ethynyl)trimethylsilane, is a versatile intermediate. After deprotection to the terminal alkyne, it can be used to construct various heterocyclic systems found in agrochemicals. One such example is the 1,2,3-thiadiazole ring system, which is a known pharmacophore in some herbicides and fungicides.[5] The Hurd-Mori reaction provides a classical route to 1,2,3-thiadiazoles from hydrazones and thionyl chloride.[5]

The following workflow illustrates the potential conversion of the synthesized alkyne into a 1,2,3-thiadiazole derivative, a scaffold of interest in agrochemical discovery.

Caption: Synthetic pathway from an alkyne to a 1,2,3-thiadiazole.

Synthetic Steps Explained:

-

Deprotection: The TMS group is removed from ((2,6-dimethyl-4-methoxyphenyl)ethynyl)trimethylsilane to yield the terminal alkyne, 2,6-dimethyl-4-methoxyphenylacetylene.

-

Hydration: The terminal alkyne can be hydrated (e.g., using mercuric sulfate in sulfuric acid) to form the corresponding methyl ketone (an acetophenone derivative).

-

Semicarbazone Formation: The ketone is then reacted with semicarbazide hydrochloride in the presence of a base to form the semicarbazone intermediate.[5]

-

Hurd-Mori Cyclization: The semicarbazone is treated with thionyl chloride (SOCl₂) to effect cyclization to the 1,2,3-thiadiazole ring system.[5]

This synthetic sequence demonstrates how 5-Iodo-2-methoxy-1,3-dimethylbenzene can be elaborated into more complex heterocyclic structures that are promising candidates for new agrochemical active ingredients. The substituents on the phenyl ring, carried through from the initial building block, can be fine-tuned to optimize biological efficacy and crop safety.

References

-

Royal Society of Chemistry. (2015). Supporting Information for a related Sonogashira coupling procedure. RSC Publications. [Link]

-

Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Scribd. [Link]

-

MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR. [Link]

-

Journal of the Indian Chemical Society. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Indian Chemical Society. [Link]

-

SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. [Link]

-

PubMed Central (PMC). (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Center for Biotechnology Information. [Link]

-

Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. [Link]

-

PubMed. (2010). A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). Condensed thiadiazole derivative, method of its production, and use thereof.

- Google Patents. (n.d.). Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.

-

ChemRxiv. (n.d.). Stabilization of Ethynyl-Substituted Aryl-λ3-Iodanes by Tethered N-Heterocylces. ChemRxiv. [Link]

-

ChemRxiv. (n.d.). Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds via Efficient Carbon Excision from Thiadiazines Und. ChemRxiv. [Link]

-

Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Organic Syntheses. [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies. Asian Journal of Chemistry. [Link]

- Google Patents. (n.d.). Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.

-

MDPI. (2015). Synthesis, Characterization and Reactions of (Azidoethynyl)trimethylsilane. MDPI. [Link]

-

ResearchGate. (2016). Synthesis of new thermosetting poly (2, 6‐dimethyl‐1, 4‐phenylene oxide) s containing epoxide pendant groups. ResearchGate. [Link]

-

AIP Conference Proceedings. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). AIP Publishing. [Link]

-

Beilstein Journals. (n.d.). Combined directed ortho-zincation and palladium- catalyzed strategies: Synthesis of 4,n-dimethoxy- substituted benzo[b]furans. Beilstein Journals. [Link]

-

Cosmos Scholars Publishing House. (2017). Effective Synthesis of Poly(2,6-Dimethyl-1,4-Phenylene Oxide) Derivatives by Oxidative Coupling Copolymerization of Alkoxyphenols with Copper(II) Catalyst. Cosmos Scholars Publishing House. [Link]

-

MDPI. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. MDPI. [Link]

- Google Patents. (n.d.). Method of making 2:4-dimethyl-6-ethoxyquinoline.

-

PMC. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. National Center for Biotechnology Information. [Link]

-

Chemical-Suppliers.com. (n.d.). Benzene, 5-iodo-2-methoxy-1,3-dimethyl-. Chemical-Suppliers.com. [Link]

-

LookChem. (n.d.). 1-IODO-2,6-DIMETHYL-4-METHOXYBENZENE. LookChem. [Link]

Sources

- 1. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Palladium-catalyzed cross-coupling conditions for 5-Iodo-2-methoxy-1,3-dimethylbenzene

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Iodo-2-methoxy-1,3-dimethylbenzene

Introduction: The Strategic Value of a Hindered Aryl Iodide Building Block

In the landscape of modern medicinal chemistry and materials science, the construction of complex aromatic structures is a foundational pillar. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1] This guide focuses on a particularly valuable, yet challenging, substrate: 5-Iodo-2-methoxy-1,3-dimethylbenzene .

This molecule is a sterically hindered aryl iodide. The iodine atom provides high reactivity toward palladium catalysts, as the C-I bond is the weakest among aryl halides, facilitating the crucial initial step of oxidative addition.[2] However, the flanking methyl groups and the ortho-methoxy group introduce significant steric bulk and electron-donating character. These features necessitate carefully tailored reaction conditions, particularly in the choice of supporting ligands, to achieve high yields and prevent side reactions. Understanding how to effectively utilize this building block opens the door to novel molecular architectures in drug discovery and organic electronics.

This document provides in-depth technical guidance and field-proven protocols for four major classes of palladium-catalyzed cross-coupling reactions using this substrate: Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds, forming a biaryl linkage. The reaction's popularity stems from the mild conditions, broad functional group tolerance, and the low toxicity of the boron-based reagents.[3]

Causality of Component Selection

The catalytic cycle involves three primary steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[4][5][6]

-

Catalyst & Ligand: For a sterically demanding substrate like 5-Iodo-2-methoxy-1,3-dimethylbenzene, the choice of ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are highly effective.[3] Their size promotes the formation of a monoligated, 14-electron L-Pd(0) complex, which is highly reactive in oxidative addition.[3][7] Furthermore, their steric bulk facilitates the final reductive elimination step, which can be slow for hindered substrates.[8]

-

Base: A base is essential for the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex, which readily transfers its organic group to the palladium center.[9][10][11] The choice of base, from inorganic carbonates (K₂CO₃, Cs₂CO₃) to phosphates (K₃PO₄), can significantly impact the reaction rate and yield, often depending on the solvent and the lability of other functional groups.[9]

-

Boron Reagent: Both boronic acids (RB(OH)₂) and boronic esters (e.g., pinacol esters, R-BPin) can be used. Esters often offer improved stability, easier purification, and better solubility in organic solvents.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details a general procedure for coupling 5-Iodo-2-methoxy-1,3-dimethylbenzene with phenylboronic acid.

Workflow Diagram: Suzuki-Miyaura Coupling

Caption: General laboratory workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

XPhos (0.04 mmol, 4 mol%)

-

K₃PO₄ (3.0 mmol, 3.0 equiv)

-

1,4-Dioxane (4 mL) and Water (1 mL), degassed

-

Anhydrous magnesium sulfate, silica gel

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-2-methoxy-1,3-dimethylbenzene, phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

-

Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Using a syringe, add the degassed 1,4-dioxane and water (4:1 v/v).

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Once complete, cool the reaction mixture to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

Heck-Mizoroki Reaction: Olefin Arylation

The Heck reaction forms a C-C bond between the aryl iodide and an alkene, providing a powerful method for synthesizing substituted olefins.[12][13] Unlike many other cross-coupling reactions, it does not require the preparation of an organometallic reagent from the coupling partner.[14]

Causality of Component Selection

The mechanism proceeds via oxidative addition, followed by coordination and migratory insertion of the alkene into the palladium-carbon bond (carbopalladation), and finally, a syn-β-hydride elimination to release the product and a hydrido-palladium species.[2][12][15] A base is required to neutralize the generated H-X and regenerate the Pd(0) catalyst.[2]

-

Alkene Partner: Electron-deficient alkenes, such as acrylates and styrenes, are ideal substrates as they react faster.[12] The regioselectivity is governed by both sterics and electronics, with the aryl group typically adding to the less substituted carbon of the double bond.[2]

-

Base: An organic base like triethylamine (NEt₃) or an inorganic base like potassium carbonate (K₂CO₃) is commonly used.[12][16] The base must be non-nucleophilic enough to avoid unwanted side reactions.

-

Ligand Choice: While some Heck reactions can proceed without a phosphine ligand ("ligandless," often using Pd(OAc)₂), these typically require higher temperatures.[17][18] For a hindered substrate, using a phosphine ligand or an N-heterocyclic carbene (NHC) can improve catalyst stability and efficiency, allowing for lower temperatures.[16]

Protocol: Heck Coupling with n-Butyl Acrylate

This protocol describes the arylation of n-butyl acrylate.

Workflow Diagram: Heck-Mizoroki Reaction

Caption: Step-by-step process for a typical Heck-Mizoroki olefination reaction.

Materials:

-

5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv)

-

n-Butyl acrylate (1.5 mmol, 1.5 equiv)

-

Pd(OAc)₂ (0.01 mmol, 1 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 2 mol%)

-

Triethylamine (NEt₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous DMF (5 mL)

Procedure:

-

In a sealable reaction tube, combine 5-Iodo-2-methoxy-1,3-dimethylbenzene, Pd(OAc)₂, and P(o-tol)₃.

-

Add a magnetic stir bar. Seal the tube and purge with argon.

-

Add anhydrous DMF, triethylamine, and n-butyl acrylate via syringe.

-

Seal the tube tightly and place it in a preheated oil bath at 110 °C.

-

Stir the reaction for 12-24 hours until TLC or GC-MS analysis indicates consumption of the starting material.

-

Cool the mixture to room temperature. Dilute with water and extract with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash chromatography on silica gel to obtain the substituted alkene product.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, creating conjugated enynes and arylalkynes.[19][20][21] The reaction is valued for its mild conditions and reliability.[21]

Causality of Component Selection

The reaction mechanism is believed to involve two interconnected catalytic cycles.[19][20] In the palladium cycle, oxidative addition of the aryl iodide occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination.[19]

-

Catalyst System: The classic system uses a palladium(0) source (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst, typically CuI.[22] The copper is crucial for activating the alkyne but can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).[19] Copper-free Sonogashira protocols have been developed to avoid this side reaction.[19][21]

-

Base: A liquid amine base, such as triethylamine or diisopropylamine, is typically used. It serves both to deprotonate the alkyne and to act as a solvent.[14][22]

-

Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to ensure homogeneity.

Protocol: Sonogashira Coupling with Phenylacetylene

This procedure details the coupling with phenylacetylene using a classic Pd/Cu catalyst system.

Workflow Diagram: Sonogashira Coupling

Caption: A typical experimental workflow for the Sonogashira cross-coupling reaction.

Materials:

-

5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv)

-

Phenylacetylene (1.1 mmol, 1.1 equiv)

-

PdCl₂(PPh₃)₂ (0.015 mmol, 1.5 mol%)

-

Copper(I) iodide (CuI) (0.03 mmol, 3 mol%)

-

Triethylamine (NEt₃) (5 mL)

-

THF (5 mL), anhydrous and degassed

Procedure:

-

To a dry Schlenk flask under argon, add 5-Iodo-2-methoxy-1,3-dimethylbenzene, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous, degassed THF and triethylamine. Stir to dissolve the solids.

-

Add phenylacetylene dropwise via syringe.

-

Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the precipitated amine salts and catalyst residues.

-

Wash the Celite pad with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford the internal alkyne.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful reaction for forming carbon-nitrogen bonds, replacing harsher classical methods.[23] It allows for the coupling of aryl halides with a vast range of amines, amides, and related N-nucleophiles.[23][24]

Causality of Component Selection

The catalytic cycle is similar to other cross-couplings: oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[23][24][25]

-

Ligand: This reaction is highly dependent on the ligand. The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group (e.g., RuPhos, BrettPhos) and ferrocenyl ligands by the Hartwig group was critical to the reaction's success, especially for less reactive aryl chlorides and sterically hindered substrates.[23][26][27] These ligands accelerate the rate-limiting reductive elimination step.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center.[26] Sodium tert-butoxide (NaOt-Bu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate can also be used, depending on the substrate's sensitivity.[26]

-

Amine Partner: The reaction is broadly applicable to primary and secondary alkyl and aryl amines.

Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol provides a method for coupling the aryl iodide with a secondary cyclic amine, morpholine.

Workflow Diagram: Buchwald-Hartwig Amination

Caption: A standard workflow for the Buchwald-Hartwig C-N coupling reaction.

Materials:

-

5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv)

-

Morpholine (1.2 mmol, 1.2 equiv)

-

RuPhos-Pd-G3 Precatalyst (0.01 mmol, 1 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (5 mL)

Procedure: Note: This reaction is highly sensitive to air and moisture. All operations should be performed in a glovebox or using rigorous Schlenk techniques.

-

Inside a glovebox, add 5-Iodo-2-methoxy-1,3-dimethylbenzene, RuPhos-Pd-G3 precatalyst, and sodium tert-butoxide to a sealable reaction vial containing a stir bar.

-

Add anhydrous toluene, followed by morpholine.

-

Seal the vial with a Teflon-lined cap.

-

Remove the vial from the glovebox and place it in a preheated aluminum heating block at 100 °C.

-

Stir for 4-18 hours. Monitor the reaction's progress by LC-MS.

-

After completion, cool the reaction to room temperature. Carefully uncap the vial and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel, dilute with water, and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-